1-(2-Chlorophenyl)-4-hexylpiperazine
Description
Contextualizing the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its significant therapeutic potential. ontosight.ai This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 serves as a versatile scaffold in drug design due to its unique physicochemical properties. acgpubs.org The presence of the two nitrogen atoms allows for modulation of a compound's polarity, basicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. nih.gov
The piperazine scaffold is a component of numerous approved drugs with a wide array of biological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects. researchgate.net Its conformational flexibility allows it to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. ontosight.aiontosight.ai This inherent versatility has made the piperazine moiety a "privileged scaffold," meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. researchgate.net
The research into piperazine derivatives is extensive, with a continual exploration of new substitution patterns to optimize biological activity and selectivity for specific targets. acgpubs.org The ability to readily modify the nitrogen atoms of the piperazine ring allows for the systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery. nih.gov
Rationale for Investigating Novel 2-Chlorophenyl-4-hexylpiperazine Derivatives
The investigation into novel derivatives such as 1-(2-Chlorophenyl)-4-hexylpiperazine is driven by the established pharmacological importance of the chlorophenylpiperazine (B10847632) core and the potential for the N-alkyl substituent to modulate its properties. The 1-(2-chlorophenyl)piperazine (B141456) moiety itself is a known pharmacophore found in compounds with activity at various central nervous system (CNS) targets. ontosight.ai
The rationale for introducing a hexyl group at the N4 position of the piperazine ring is rooted in several key medicinal chemistry principles:
Modulation of Lipophilicity: The addition of a six-carbon alkyl chain significantly increases the lipophilicity of the molecule. This can have a profound impact on its ability to cross biological membranes, including the blood-brain barrier, which is often a critical factor for drugs targeting the CNS. The increased lipophilicity can also influence the compound's metabolic stability and volume of distribution.
Exploring Structure-Activity Relationships (SAR): The length of the N-alkyl chain is a critical parameter in the SAR of many piperazine-containing compounds. nih.gov By synthesizing and evaluating a series of derivatives with varying alkyl chain lengths, researchers can probe the size and nature of the binding pocket of a biological target. The hexyl group provides a specific data point in this exploration, helping to define the optimal chain length for desired activity and selectivity.
While direct research on this compound is not extensively documented in publicly available literature, the investigation of such a derivative is a logical and systematic step in the exploration of the chemical space around the 2-chlorophenylpiperazine scaffold.
Overview of Academic Research Aims and Scope pertaining to the Chemical Compound
Given the foundational roles of the piperazine and chlorophenylpiperazine moieties, academic research focused on this compound would likely encompass the following aims and scope:
Synthesis and Characterization: The primary aim would be the development of an efficient and scalable synthetic route to produce this compound and related analogues. This would be followed by thorough chemical characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity of the synthesized compounds.
Pharmacological Screening: A key objective would be to evaluate the biological activity of the compound across a panel of relevant biological targets. Based on the known activities of related chlorophenylpiperazine derivatives, this screening would likely focus on:
Central Nervous System (CNS) receptors, such as dopamine (B1211576) and serotonin (B10506) receptors.
Antimicrobial and antifungal activity against various pathogens. acgpubs.orgresearchgate.net
Anti-inflammatory and antiviral potential. ontosight.ai
Structure-Activity Relationship (SAR) Studies: The research would likely involve the synthesis and evaluation of a series of N-alkyl derivatives with varying chain lengths (e.g., from methyl to octyl) to establish a clear SAR. This would help in identifying the optimal alkyl substituent for a desired biological effect.
Computational Modeling and Docking Studies: To gain a deeper understanding of the molecular interactions between this compound and its potential biological targets, computational studies would be employed. Molecular docking simulations could predict the binding mode and affinity of the compound within the active site of a receptor or enzyme, providing insights to guide further optimization.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Novel Synthetic Routes for the Core 1-(2-Chlorophenyl)-4-hexylpiperazine Structure
The synthesis of this compound can be approached through a two-stage process: the initial formation of the N-arylpiperazine core, followed by N-alkylation. Modern synthetic organic chemistry offers several innovative methods to achieve this, moving beyond classical approaches to enhance efficiency, yield, and substrate scope.
A primary route involves the initial synthesis of 1-(2-chlorophenyl)piperazine (B141456). Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful method for this C-N bond formation, coupling 1-bromo-2-chlorobenzene (B145985) or 1,2-dichlorobenzene (B45396) with piperazine (B1678402). mdpi.com This method is favored for its high functional group tolerance and excellent yields. Another significant approach is the reaction of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034). researchgate.netnih.gov
Once the 1-(2-chlorophenyl)piperazine intermediate is secured, the hexyl group is introduced via N-alkylation. This is typically achieved by reacting the secondary amine of the piperazine ring with a hexyl halide, such as 1-bromohexane (B126081), often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. nih.gov Reductive amination, reacting the piperazine with hexanal (B45976) in the presence of a reducing agent, presents an alternative pathway. nih.gov
One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are gaining traction for their efficiency. A potential one-pot approach for this compound could involve the sequential reaction of piperazine with 1-bromo-2-chlorobenzene and then 1-bromohexane in a single reaction vessel, streamlining the process.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Step | Method | Key Reagents | Advantages | Potential Challenges |
| N-Arylation | Buchwald-Hartwig Amination | 2-chloro-halobenzene, piperazine, Palladium catalyst, phosphine (B1218219) ligand, base | High yields, broad substrate scope, functional group tolerance. mdpi.com | Catalyst cost and removal, ligand sensitivity. |
| N-Arylation | Nucleophilic Substitution | 2-chloroaniline, bis(2-chloroethyl)amine hydrochloride | Utilizes readily available starting materials. researchgate.net | Often requires high temperatures and long reaction times. |
| N-Alkylation | Direct Alkylation | 1-(2-chlorophenyl)piperazine, 1-bromohexane, base (e.g., K2CO3) | Straightforward, well-established procedure. | Potential for dialkylation, requires purification. |
| N-Alkylation | Reductive Amination | 1-(2-chlorophenyl)piperazine, hexanal, reducing agent (e.g., NaBH(OAc)3) | Avoids the use of alkyl halides, good yields. nih.gov | Reductant sensitivity, potential side reactions. |
| Combined | One-Pot Synthesis | Piperazine, 2-chloro-halobenzene, 1-bromohexane, base | Increased efficiency, reduced waste and work-up. researchgate.net | Requires careful optimization of reaction conditions to avoid competing reactions. |
Strategic Chemical Modifications and Analog Design for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve systematically modifying its three key structural components: the 2-chlorophenyl ring, the hexyl chain, and the piperazine core.
Modifications of the 2-Chlorophenyl Ring: The electronic and steric properties of this ring can be altered to probe interactions with biological targets. mdpi.com Substituents can be varied in terms of their position (ortho, meta, para) and nature (electron-donating like methoxy, or electron-withdrawing like trifluoromethyl). Replacing the chloro group with other halogens (F, Br, I) or removing it altogether would also provide valuable SAR data. mdpi.com
Modifications of the N-Alkyl Chain: The length, branching, and rigidity of the hexyl chain can be modified. nih.gov Analogs with shorter (e.g., butyl) or longer (e.g., octyl) alkyl chains could be synthesized to determine the optimal chain length for activity. Introducing branching or unsaturation (double or triple bonds) within the chain can explore the impact of conformation and steric bulk. researchgate.net
Modifications of the Piperazine Core: While often considered a linker, the piperazine ring itself can be modified. Introducing substituents on the carbon atoms of the piperazine ring can alter its conformation and interaction with target proteins.
Table 2: Strategies for Analog Design and SAR Studies
| Structural Moiety | Modification Strategy | Purpose of Modification | Example Analogs |
| 2-Chlorophenyl Ring | Varying substituents and positions | To probe electronic and steric requirements for binding. mdpi.com | 1-(2-Fluorophenyl)-, 1-(4-chlorophenyl)-, 1-(2-methoxyphenyl)-4-hexylpiperazine |
| N-Hexyl Chain | Altering chain length and branching | To determine optimal lipophilicity and fit within a binding pocket. nih.govresearchgate.net | 1-(2-Chlorophenyl)-4-butylpiperazine, 1-(2-Chlorophenyl)-4-isohexylpiperazine |
| Piperazine Core | Introducing substituents on the ring | To alter the conformation and explore additional binding interactions. | 1-(2-Chlorophenyl)-4-hexyl-2-methylpiperazine |
| Bioisosteric Replacement | Replacing the piperazine ring | To explore alternative scaffolds with similar properties. | N-(2-Chlorophenyl)-N'-(hexyl)homopiperazine |
Green Chemistry Principles in Piperazine Synthesis Research
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound, several green strategies can be employed to reduce waste, energy consumption, and the use of hazardous materials. thepharmajournal.commdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.gov Both the N-arylation and N-alkylation steps are amenable to microwave-assisted conditions.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with more environmentally friendly solvents like water, ethanol, or even conducting reactions under solvent-free conditions, can drastically reduce the environmental impact. nih.govresearchgate.net
Catalysis: The use of efficient catalysts, such as the palladium catalysts in Buchwald-Hartwig reactions, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher atom economy. mdpi.com Developing recyclable catalysts further enhances the green credentials of a synthetic route. Photocatalysis, which uses light to drive chemical reactions, is an emerging green technology applicable to C-N bond formation and N-alkylation. rsc.orgnih.gov
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis | Specific Example/Benefit |
| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes for N-alkylation. nih.gov |
| Safer Solvents & Auxiliaries | Solvent-Free or Aqueous Conditions | Eliminates the need for hazardous solvents like toluene (B28343) or DMF. researchgate.net |
| Catalysis | Use of High-Turnover Catalysts | Palladium-catalyzed N-arylation allows for low catalyst loading, increasing atom economy. mdpi.com |
| Waste Prevention | One-Pot Reactions | Reduces the number of work-up and purification steps, minimizing solvent waste. |
| Alternative Energy Sources | Photocatalysis | Enables reactions to occur at ambient temperature using light, reducing heating requirements. rsc.orgnih.gov |
Analytical Techniques for Reaction Monitoring in Synthetic Research
Robust analytical methods are essential for monitoring the progress of a synthesis, characterizing intermediates and the final product, and ensuring purity. For the synthesis of this compound, a combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress. bridgewater.edu By taking small aliquots from the reaction mixture over time, one can quantify the consumption of starting materials (e.g., 1-(2-chlorophenyl)piperazine) and the formation of the product. This allows for the precise determination of reaction completion and can help in optimizing reaction conditions. specificpolymers.comgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile compounds. It can be used to confirm the identity of the final product by comparing its mass spectrum with known standards or predicted fragmentation patterns. researchgate.netscholars.directrsc.org It is also excellent for detecting and identifying volatile impurities that may be present from starting materials or side reactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful tool for structural elucidation in organic chemistry. It provides detailed information about the molecular structure of the synthesized compound, confirming the connectivity of atoms and the successful formation of the desired product. It is also used to assess the purity of the final compound. researchgate.net
Table 4: Analytical Techniques for Synthesis and Characterization
| Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis | Quantitative data on reactant consumption and product formation over time; percentage purity of the final product. bridgewater.eduspecificpolymers.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Product identification, impurity profiling | Molecular weight confirmation through mass-to-charge ratio; identification of volatile byproducts and residual starting materials. researchgate.netrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity assessment | Detailed molecular structure, confirmation of functional groups and atom connectivity; detection of non-volatile impurities. researchgate.net |
| Infrared (IR) Spectroscopy | Functional group analysis | Confirmation of the presence or absence of key functional groups. |
Computational and in Silico Approaches in the Investigation of 1 2 Chlorophenyl 4 Hexylpiperazine
Molecular Modeling and Docking Studies for Target Identification and Binding Affinity Prediction
Molecular modeling and docking are foundational computational techniques used to predict how a ligand, such as 1-(2-Chlorophenyl)-4-hexylpiperazine, might bind to a macromolecular target, typically a protein receptor. This process is crucial for identifying potential biological targets and estimating the strength of the interaction, or binding affinity.
The process begins with obtaining the three-dimensional structures of both the ligand and potential protein targets. The structure of this compound can be generated and optimized using computational chemistry software. Target structures are often obtained from protein databases like the Protein Data Bank (PDB) or, if an experimental structure is unavailable, generated through homology modeling. nih.govnih.gov
Molecular docking simulations then place the ligand into the binding site of the protein target in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. For arylpiperazine derivatives, common targets include G protein-coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric conditions. nih.govbg.ac.rs
Key interactions typically observed in docking studies of arylpiperazines include:
Ionic Interactions: A crucial interaction often involves the protonated nitrogen atom of the piperazine (B1678402) ring forming a salt bridge with a conserved aspartate residue in the binding pocket of aminergic GPCRs. uab.cat
Hydrogen Bonds: The piperazine nitrogen atoms can act as hydrogen bond acceptors or donors with specific amino acid residues in the receptor. mdpi.com
Hydrophobic Interactions: The aryl group (the 2-chlorophenyl ring) and the aliphatic chain (the hexyl group) typically engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. nih.gov
These studies can reveal why a particular compound is selective for one receptor subtype over another and guide the rational design of new derivatives with improved potency and selectivity. nih.gov
| Parameter | Description | Example Finding for an Arylpiperazine Analog |
| Target Receptor | The specific protein the ligand is predicted to bind to. | Serotonin 5-HT1A Receptor uab.cat |
| Binding Site | The specific amino acid residues involved in the interaction. | Asp116, Thr199, Ser202, Trp358 uab.cat |
| Key Interactions | The types of chemical bonds/forces stabilizing the complex. | Ionic bond with Asp116, H-bond with Ser202, Hydrophobic pocket |
| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | -9.5 kcal/mol |
| Predicted Affinity (Ki) | The predicted inhibition constant, indicating potency. | 4.1 nM uab.cat |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Piperazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperazine derivatives, 2D-QSAR and 3D-QSAR models are developed to understand which molecular properties (descriptors) are critical for their therapeutic effects. nih.govnih.gov
2D-QSAR: This approach uses descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices, to build a predictive model. For instance, a model might show that antidepressant activity in arylpiperazines is influenced by descriptors related to dipole moment and the presence of specific atoms. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to create fields representing steric and electrostatic properties. researchgate.net These models can generate contour maps that visualize regions where bulky groups or specific electronic features would enhance or diminish activity, providing direct guidance for structural modification. nih.govresearchgate.net
Pharmacophore modeling , a related technique, identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govmdpi.com For arylpiperazine ligands targeting CNS receptors, a common pharmacophore model includes: nih.gov
A positive ionizable feature (the basic piperazine nitrogen).
One or more hydrophobic/aromatic regions.
Defined distances and angles between these features.
This model serves as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. nih.gov
| QSAR/Pharmacophore Feature | Description | Relevance to this compound |
| Positive Ionizable (PI) | A basic nitrogen atom, typically protonated at physiological pH. | The N4 nitrogen of the piperazine ring. |
| Aromatic Ring (AR) | The 2-chlorophenyl group. | Provides hydrophobic and potential pi-stacking interactions. |
| Hydrophobic Group (HY) | The n-hexyl chain. | Occupies a hydrophobic pocket in the receptor, influencing affinity. |
| Key Descriptors (QSAR) | Properties influencing activity. | Lipophilicity (logP), electrostatic potential, steric bulk. nih.govnih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—what the body does to the drug—must be evaluated. In silico ADME prediction tools use computational models to estimate these properties early in the discovery process, flagging potential liabilities. nih.govnih.gov Online web servers like SwissADME and pkCSM are commonly used for these predictions. nih.govnih.gov
For this compound, a typical in silico ADME assessment would include:
Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Arylpiperazines are often designed for CNS activity, making BBB penetration a critical predicted parameter. cuestionesdefisioterapia.com
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6 or CYP3A4), which are major sites of drug metabolism.
Excretion: Prediction of total clearance and potential for renal excretion.
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors to predict oral bioavailability. neliti.com
| ADME Property | Predicted Value (Hypothetical) | Implication |
| Molecular Weight | 294.84 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 4.85 | High lipophilicity, aids membrane crossing but may increase metabolism |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier, suitable for CNS targets |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness Score | Positive | Good overall profile based on structural features |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. mdpi.com
This technique is used to:
Assess Complex Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time in a simulated physiological environment. nih.gov
Refine Binding Poses: The initial docked pose can be refined as both the ligand and the protein adjust their conformations for an optimal fit.
Calculate Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com
For this compound, an MD simulation would reveal how the flexible hexyl chain explores the hydrophobic pocket of a target receptor and how water molecules might mediate interactions in the binding site, providing a more realistic and detailed understanding of the binding event. nih.govmdpi.com
Cheminformatics and Database Mining for Related Chemical Space
Cheminformatics involves the use of computational methods to analyze large chemical datasets. By mining chemical databases such as ChEMBL, PubChem, or ZINC, researchers can explore the chemical space around this compound. nih.gov
Key applications include:
Similarity Searching: Identifying commercially available or previously synthesized compounds with similar structures. This can rapidly provide information on the known biological activities of related molecules.
Substructure Searching: Searching for all compounds containing the 1-(2-chlorophenyl)piperazine (B141456) core to understand its general biological and off-target profile.
Predictive Modeling: Using data from large databases to build machine learning models that can predict the activity or properties of new, un-synthesized derivatives. nih.gov This approach helps in prioritizing which new analogs should be synthesized and tested.
In Vitro and Ex Vivo Pharmacological Characterization and Target Engagement Studies
Neurotransmitter Transporter Modulation Studies
The interaction of 1-(2-Chlorophenyl)-4-hexylpiperazine with neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), is a critical aspect of its pharmacological profile, especially given that related compounds show high affinity for these targets. nih.gov These studies are typically performed using synaptosomes or cells heterologously expressing the transporters. The ability of the compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin) would be quantified to determine its potency (IC50) and mechanism of action.
Cellular Signaling Pathway Analysis
To understand the functional consequences of receptor binding, downstream cellular signaling pathways would be investigated. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. For example, if the compound binds to a specific serotonin receptor, its ability to act as an agonist, antagonist, or inverse agonist would be determined by its effect on signaling cascades in cell lines expressing that receptor.
Electrophysiological Investigations in Isolated Tissues or Cell Lines
Electrophysiological techniques, such as patch-clamp recordings in cultured cells or brain slices, would provide direct evidence of the compound's effect on ion channel function and neuronal excitability. For example, if the compound modulates the activity of a ligand-gated ion channel, its effect on membrane potential and ionic currents would be recorded.
High-Throughput Screening Methodologies for Biological Activity
In the early stages of drug discovery, high-throughput screening (HTS) is often employed to rapidly assess the biological activity of a large number of compounds against a panel of targets. combichemistry.comnih.gov this compound could be included in such a screening campaign to identify its primary biological targets and potential off-target effects. HTS can utilize various assay formats, including fluorescence-based, luminescence-based, and radiometric assays, to measure receptor binding, enzyme activity, or cellular responses.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 1 2 Chlorophenyl 4 Hexylpiperazine Analogs
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 1-(2-chlorophenyl)-4-hexylpiperazine analogs can be systematically modulated by altering substituents at three primary locations: the aromatic ring, the piperazine (B1678402) core, and the N4-alkyl chain.
Aromatic Ring Substituents: The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of biological activity. In many series of phenylpiperazine derivatives, halogen substituents play a significant role in modulating affinity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. For instance, the presence of a chlorine atom at the ortho position, as in the parent compound, often influences the conformational preference of the phenyl ring relative to the piperazine ring, which in turn affects receptor interaction.
Studies on analogous 1-(halophenyl)piperazines have shown that the position and electronegativity of the halogen can impact binding affinity. For example, moving the chlorine from the ortho to the meta or para position can significantly alter selectivity and potency at different G-protein coupled receptors (GPCRs). Furthermore, replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the aromatic ring, thereby influencing interactions with receptor binding pockets. In a series of 1-(substituted phenyl)piperazine derivatives, it was observed that dichlorination of the phenyl ring, particularly at the 3,4-positions, led to a notable increase in cytotoxic activity against certain cancer cell lines when compared to mono-chloro or unsubstituted analogs.
| Compound ID | Phenyl Substitution | N4-Alkyl Chain | Biological Activity (Hypothetical IC50, µM) |
| 1 | 2-Chloro | Hexyl | 1.2 |
| 1a | 3-Chloro | Hexyl | 2.5 |
| 1b | 4-Chloro | Hexyl | 3.1 |
| 1c | 2-Fluoro | Hexyl | 0.8 |
| 1d | 2,4-Dichloro | Hexyl | 0.5 |
This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in related phenylpiperazine series.
Research on long-chain arylpiperazines has demonstrated that the length of the alkyl chain is a critical parameter for affinity at serotonin receptors, such as the 5-HT7 receptor. nih.govnih.gov There is often an optimal chain length for maximal potency, with chains that are too short or too long resulting in decreased activity. For instance, in some series, increasing the chain length from methyl to butyl or hexyl enhances binding affinity, but further elongation to octyl or decyl may lead to a reduction in potency. This suggests that the alkyl chain interacts with a specific hydrophobic sub-pocket of the receptor.
| Compound ID | Phenyl Substitution | N4-Alkyl Chain | 5-HT7 Receptor Affinity (Ki, nM) - Analogous Series |
| 2a | 2-Methoxy | Propyl | 55.6 |
| 2b | 2-Methoxy | Butyl | 20.1 |
| 2c | 2-Methoxy | Pentyl | 15.8 |
| 2d | 2-Methoxy | Hexyl | 12.3 |
| 2e | 2-Methoxy | Heptyl | 25.4 |
Data adapted from a study on a series of 2-methoxyphenylpiperazine analogs to illustrate the effect of alkyl chain length.
Conformational Analysis and Stereochemical Influences on Target Interaction
The three-dimensional conformation of this compound is a key factor in its interaction with biological targets. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. The substituents on the nitrogen atoms can exist in either axial or equatorial positions. The orientation of the 2-chlorophenyl group relative to the piperazine ring is of particular importance. Due to steric hindrance from the ortho-chlorine atom, there is a restricted rotation around the C-N bond connecting the phenyl and piperazine rings. This can lead to a preferred non-planar conformation where the phenyl ring is twisted out of the plane of the piperazine ring. mdpi.com
This preferred conformation can have a profound impact on how the molecule fits into a receptor's binding site. The specific dihedral angle between the aromatic ring and the piperazine moiety can influence the spatial relationship between key pharmacophoric features, such as the aromatic ring's hydrophobic surface and the basic nitrogen atom of the piperazine.
Stereochemistry can also play a crucial role if chiral centers are introduced into the molecule, for example, by substitution on the piperazine ring or the alkyl chain. Enantiomers of a chiral analog can exhibit significantly different biological activities and metabolic profiles, as they may interact differently with the chiral environment of a receptor binding site.
Pharmacophore Refinement and Lead Optimization Strategies
A pharmacophore model for a class of compounds like this compound analogs outlines the essential three-dimensional arrangement of chemical features required for biological activity. For many arylpiperazine derivatives that act on GPCRs, a common pharmacophore model includes:
A hydrophobic/aromatic feature (the 2-chlorophenyl ring).
A positively ionizable feature (the basic nitrogen atom of the piperazine ring, which is protonated at physiological pH).
One or more hydrogen bond acceptors (the nitrogen atoms of the piperazine ring).
A hydrophobic region corresponding to the N4-alkyl chain. nih.govnih.gov
Based on this general model, lead optimization strategies can be devised. For instance, to improve potency, one might explore bioisosteric replacements for the chlorine atom on the phenyl ring to enhance interactions with the target. To increase selectivity for a particular receptor subtype, modifications can be made to the N4-hexyl chain to better fit a specific hydrophobic pocket. For example, introducing branching or unsaturation into the alkyl chain could provide more specific interactions.
Pharmacophore models for long-chain arylpiperazines targeting the 5-HT7 receptor often highlight the importance of the aromatic ring occupying a hydrophobic pocket and the tertiary amine of the piperazine forming hydrogen bonds with specific residues like aspartate. nih.govnih.gov
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential for Optimization |
| Aromatic/Hydrophobic Core | 2-Chlorophenyl Ring | Altering substituents (e.g., F, Br, CH3) to modulate electronic properties and steric bulk. |
| Positively Ionizable Center | Piperazine Nitrogen (N1) | Generally conserved, as it is crucial for interaction with acidic residues in the receptor. |
| Hydrogen Bond Acceptor | Piperazine Nitrogen (N4) | Often involved in linking to the alkyl chain; modifications here can impact conformation. |
| Hydrophobic Tail | Hexyl Chain | Varying length, branching, or introducing cyclic moieties to probe receptor sub-pockets. |
Computational SAR Models for Predictive Analytics
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for developing predictive models that correlate the structural features of this compound analogs with their biological activities. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal receptor binding.
In a typical 3D-QSAR study, a series of analogs with known biological activities are aligned based on a common scaffold. CoMFA and CoMSIA then generate contour maps that visualize regions where modifications to the molecule would be expected to increase or decrease activity. For example, a CoMFA steric map might show a green region near the para-position of the phenyl ring, indicating that bulkier substituents in that area are favored for higher activity. Conversely, a yellow region might suggest that bulky groups are disfavored. Similarly, electrostatic maps can indicate where positive or negative charges are preferred.
These models can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates for further development and reducing the time and cost of drug discovery. For N-(3-phenylpropyl) piperazine type ligands, 3D-QSAR studies have been successfully applied to understand their interaction with sigma-1 receptors. dib-advisors.com Such studies often reveal that steric and electrostatic fields play a crucial role in the binding affinity.
Mechanistic Investigations of Biotransformation Pathways
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a key parameter evaluated during drug discovery and development, providing an early indication of its persistence in the body. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are instrumental in this assessment. For 1-(2-Chlorophenyl)-4-hexylpiperazine, its metabolic stability is predicted to be influenced by the structural characteristics of both the chlorophenylpiperazine (B10847632) moiety and the N-hexyl chain.
The rate of disappearance of the parent compound over time in the presence of liver microsomes and cofactors like NADPH is measured to determine its intrinsic clearance. Arylpiperazine derivatives are known to exhibit a wide range of metabolic stabilities, which can be significantly modulated by substitutions on both the aromatic and piperazine (B1678402) rings. It is anticipated that this compound would undergo considerable metabolic turnover, given the presence of multiple potential sites for enzymatic attack.
| Compound | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Arylpiperazine Analog A | 25 | 27.7 |
| Arylpiperazine Analog B | 60 | 11.5 |
| Arylpiperazine Analog C | 15 | 46.2 |
Identification of Major Metabolites and Biotransformation Enzymes
The biotransformation of this compound is expected to proceed through several key pathways, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Based on the metabolism of analogous structures, the following major metabolites are anticipated:
N-dealkylation: The cleavage of the N-hexyl group is a highly probable metabolic route. nih.gov This reaction would yield 1-(2-Chlorophenyl)piperazine (B141456), a common metabolite for many drugs containing this moiety. nih.gov This transformation is often mediated by CYP3A4 and CYP2D6. nih.gov
Hydroxylation of the Hexyl Chain: The aliphatic hexyl chain is susceptible to hydroxylation at various positions, leading to the formation of primary and secondary alcohol metabolites. These reactions are also predominantly catalyzed by CYP enzymes.
Aromatic Hydroxylation: The 2-chlorophenyl ring may undergo hydroxylation, although the presence of the electron-withdrawing chlorine atom might render it less favorable compared to other sites.
Piperazine Ring Oxidation: The piperazine ring itself can be a site of metabolism, leading to the formation of N-oxides or lactams.
The primary enzymes involved in the metabolism of many arylpiperazine drugs are CYP3A4 and CYP2D6. nih.gov Therefore, it is highly likely that these isoforms play a significant role in the biotransformation of this compound.
| Metabolite | Biotransformation Pathway | Likely Primary Enzyme(s) |
|---|---|---|
| 1-(2-Chlorophenyl)piperazine | N-dealkylation | CYP3A4, CYP2D6 |
| Hydroxy-hexyl Metabolites | Aliphatic Hydroxylation | CYP3A4, CYP2C family |
| Hydroxy-chlorophenyl Metabolite | Aromatic Hydroxylation | CYP2D6 |
| Piperazine N-oxide | N-oxidation | Flavin-containing monooxygenases (FMOs) |
Computational Prediction of Metabolic Sites and Pathways
In silico tools and computational models are increasingly utilized to predict the metabolic fate of new chemical entities. These methods can identify the most probable sites of metabolism on a molecule, thereby guiding subsequent experimental studies. For this compound, computational models would likely highlight the following as hotspots for metabolic attack:
The α-carbon of the N-hexyl group, leading to N-dealkylation.
The ω and ω-1 carbons of the hexyl chain, which are common sites for aliphatic hydroxylation.
The nitrogen atoms of the piperazine ring, susceptible to N-oxidation.
Various software platforms employ different algorithms, including rule-based systems derived from extensive databases of metabolic reactions and quantum mechanical calculations that assess the reactivity of different atoms within the molecule. These predictive tools can generate a ranked list of potential metabolites, which can then be targeted for identification in in vitro and in vivo studies.
Enzymatic Reaction Kinetics of Biotransformation
Understanding the kinetics of the enzymatic reactions involved in the biotransformation of this compound is crucial for predicting its in vivo clearance and potential for drug-drug interactions. The key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are determined for the major metabolic pathways.
For the N-dealkylation of arylpiperazine derivatives, which is a likely major pathway for the title compound, the kinetic parameters can vary significantly depending on the specific CYP isoform involved and the structure of the substrate. For instance, studies on other piperazine-containing drugs have shown a range of Km and Vmax values for their N-dealkylation mediated by CYP3A4 and CYP2D6. It is expected that the N-dealkylation of this compound would follow Michaelis-Menten kinetics.
| Enzyme | Substrate (Analog) | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| CYP3A4 | Arylpiperazine Drug X | 50 | 250 |
| CYP2D6 | Arylpiperazine Drug Y | 15 | 100 |
| CYP3A4 | Arylpiperazine Drug Z | 120 | 500 |
Note: The data in this table are representative examples from studies on analogous compounds and are for illustrative purposes only.
Advanced Analytical Methodologies for Research Sample Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 1-(2-Chlorophenyl)-4-hexylpiperazine from starting materials, byproducts, and degradants, as well as for accurately determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose. unodc.org
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the purity assessment of piperazine (B1678402) derivatives. The separation is typically achieved based on the compound's hydrophobicity. For this compound, the presence of the nonpolar hexyl chain and the chlorophenyl group results in significant retention on a nonpolar stationary phase, such as a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of impurities with varying polarities. Detection is commonly performed using a UV detector, as the aromatic chlorophenyl ring exhibits strong absorbance at specific wavelengths (e.g., 258 nm). caymanchem.comrasayanjournal.co.in Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful combination of high-efficiency separation and definitive mass identification. unodc.org Due to its volatility, this compound can be analyzed directly by GC. A nonpolar capillary column (e.g., DB-5ms) is typically used. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. The coupled mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint, confirming its identity and assessing its purity. This technique is highly effective for identifying volatile and semi-volatile impurities. nist.govnih.gov
Table 1: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Fused-silica capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | Oven program: 150°C to 300°C at 15°C/min |
| Detection | UV at 258 nm | Electron Ionization (EI) Mass Spectrometry |
| Expected Retention Time | Dependent on gradient profile | ~10-15 minutes |
Spectroscopic Methods for Structural Elucidation of Research Intermediates
Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound and its synthetic intermediates. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons of the chlorophenyl group, the protons on the piperazine ring, and the protons of the hexyl chain (including the terminal methyl group and the methylene (B1212753) groups). The chemical shifts and splitting patterns are characteristic of the structure. For instance, the aromatic protons would appear in the downfield region (around 6.9-7.4 ppm), while the aliphatic hexyl and piperazine protons would be found in the upfield region (around 0.8-3.2 ppm). chemicalbook.comscispace.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbons in the chlorophenyl ring, the piperazine ring, and the hexyl chain, confirming the complete carbon skeleton. scispace.comrsc.org
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. spectrabase.com Using a technique like electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass of this compound (C₁₆H₂₅ClN₂, Molecular Weight: 280.84 g/mol ). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern in GC-MS (using Electron Ionization) would likely show characteristic ions resulting from the cleavage of the hexyl chain and fragmentation of the piperazine ring. spectrabase.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands, including C-H stretching vibrations from the aromatic and aliphatic parts, C-N stretching of the tertiary amines in the piperazine ring, and C-Cl stretching from the chlorophenyl group. mdpi.comscispace.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiplets in the range of 6.9-7.4 ppm |
| Piperazine Protons | Multiplets in the range of 2.6-3.2 ppm | |
| Hexyl Chain Protons | Multiplets and a triplet (terminal CH₃) in the range of 0.8-2.5 ppm | |
| ¹³C NMR | Aromatic Carbons | Signals in the range of 120-150 ppm |
| Piperazine Carbons | Signals in the range of 45-55 ppm | |
| Hexyl Chain Carbons | Signals in the range of 14-32 ppm | |
| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z 281.178 |
| IR (cm⁻¹) | Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2850-2960 | |
| C-N Stretch | ~1130-1200 |
Trace Analysis and Quantification in Biological Matrices for In Vitro Studies
For in vitro studies, it is often necessary to quantify the concentration of the test compound in biological matrices such as cell culture media, plasma, or tissue homogenates. This requires highly sensitive and selective analytical methods capable of detecting trace amounts of the analyte in a complex environment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. researchgate.netresearchgate.net
The method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is used for rapid and efficient separation of the analyte from matrix components. A C18 column with a fast gradient elution is typically employed. researchgate.net
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. A specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is unique to the analyte. researchgate.net
The method is validated to establish its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net The LOQ represents the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision, which is crucial for in vitro experiments where low concentrations might be used.
Table 3: Typical Parameters for LC-MS/MS Quantification in a Biological Matrix (e.g., Plasma)
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation |
| LC System | UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | Precursor Ion (m/z) 281.2 → Product Ion (m/z) [Specific Fragment] |
| Linear Range (Typical) | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL |
Future Directions and Unanswered Questions in 1 2 Chlorophenyl 4 Hexylpiperazine Research
Novel Target Exploration and Polypharmacology Research
Arylpiperazine derivatives are recognized for their promiscuous binding profiles, often interacting with a variety of molecular targets, which can lead to complex pharmacological effects. nih.govnih.gov This inherent characteristic of the arylpiperazine scaffold suggests that 1-(2-Chlorophenyl)-4-hexylpiperazine may also exhibit a polypharmacological profile, acting on multiple targets simultaneously.
Future research should endeavor to move beyond the primary targets and explore a wider range of biological macromolecules. A comprehensive screening against a broad panel of receptors, enzymes, and ion channels could unveil previously unknown interactions. This exploration is crucial, as such off-target activities may contribute to either therapeutic efficacy or unforeseen side effects.
The concept of designed polypharmacology, which aims to intentionally engage multiple targets to achieve a synergistic therapeutic outcome, is a particularly promising avenue. rsc.org For instance, many neurological and psychiatric disorders are multifactorial, and a compound that can modulate several key pathways may offer a more effective treatment strategy than a highly selective ligand. nih.gov Investigating the potential for this compound to modulate interconnected signaling pathways could open up new therapeutic possibilities.
A critical unanswered question is the full spectrum of targets for this compound and how these interactions translate into a cohesive pharmacological effect. Understanding its polypharmacology is essential for a complete characterization of its biological activity.
Integration of Multi-Omics Data in Mechanistic Studies
The advent of multi-omics technologies provides an unprecedented opportunity to gain a holistic understanding of the cellular and systemic effects of this compound. mdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the biological pathways modulated by the compound. mdpi.comfrontiersin.org
Future studies should aim to utilize these multi-omics approaches to move beyond a single target-pathway view and embrace a systems-level perspective. frontiersin.org For example, transcriptomic analysis of cells or tissues treated with the compound can reveal changes in gene expression that point to the engagement of specific signaling pathways. Proteomic and metabolomic analyses can then provide further validation and a more direct measure of the functional consequences of these gene expression changes.
A key unanswered question is how the molecular perturbations induced by this compound at the multi-omics level correlate with its physiological effects. The integration of these large datasets will require sophisticated bioinformatic tools and will be instrumental in identifying novel biomarkers of drug response and potential mechanisms of toxicity.
Exploration of New Synthetic Methodologies
The exploration of novel and efficient synthetic routes is a cornerstone of medicinal chemistry, enabling the generation of analogs for structure-activity relationship (SAR) studies and the optimization of lead compounds. mdpi.com While classic methods for the synthesis of 1,4-disubstituted piperazines are well-established, there is always a need for more versatile and efficient approaches. researchgate.net
Future research in this area should focus on the development of novel synthetic strategies that allow for the facile and diverse modification of the this compound scaffold. This could include the use of modern catalytic methods, flow chemistry, and combinatorial approaches to rapidly generate a library of related compounds. rsc.org The ability to easily modify the aryl ring, the hexyl chain, and the piperazine (B1678402) core will be crucial for fine-tuning the compound's pharmacological properties.
A significant challenge in synthetic chemistry is the development of stereoselective syntheses. If stereoisomers of this compound are found to have different pharmacological profiles, the development of enantioselective synthetic routes will be a critical future direction.
Theoretical Frameworks for Piperazine Derivative Research
Computational and theoretical studies play an increasingly important role in modern drug discovery, providing insights that can guide experimental work and accelerate the design-make-test-analyze cycle. researchgate.net For this compound, a robust theoretical framework can aid in understanding its interactions with biological targets and in predicting the properties of novel analogs.
Future research should leverage a range of computational techniques, including quantum mechanics (QM), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. jddtonline.info Molecular docking studies can provide initial hypotheses about the binding mode of the compound to its targets, which can then be refined using more computationally intensive methods like MD simulations. nih.govuab.cat
QSAR studies can help to identify the key structural features that are important for biological activity, guiding the design of new compounds with improved potency and selectivity. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be used to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(2-Chlorophenyl)-4-hexylpiperazine, and how do they influence its physicochemical properties?
- The compound contains a piperazine core substituted with a 2-chlorophenyl group at position 1 and a hexyl chain at position 3. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity, while the hexyl chain increases lipophilicity, affecting solubility and membrane permeability .
- Methodological Insight : Use computational tools (e.g., Gaussian, Spartan) to calculate logP, polar surface area, and molecular electrostatic potentials. Experimental validation via HPLC (C18 column, acetonitrile/water gradient) can determine logD values .
Q. What are the standard synthetic routes for this compound, and what optimization strategies are recommended?
- Synthesis :
React 2-chlorophenylpiperazine with 1-bromohexane under reflux in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .
Purify via column chromatography (silica gel, hexane/ethyl acetate).
- Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Adjust stoichiometry (1.2:1 alkyl halide:piperazine) and temperature (80–100°C) to improve yields (>70%) .
Q. How can researchers validate the purity and identity of synthesized this compound?
- Analytical Workflow :
- Purity : HPLC (UV detection at 254 nm, >95% purity) .
- Structural Confirmation :
- ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., δ 2.5–3.5 ppm for piperazine protons; δ 125–140 ppm for aromatic carbons) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₆H₂₅ClN₂: 296.1654) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound?
- In Vitro Assays :
- Receptor Binding : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors via radioligand displacement assays (IC₅₀ values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) .
- Data Interpretation : Compare results to structurally similar compounds (e.g., 1-(4-Chlorophenyl)piperazine) to infer SAR trends .
Q. What strategies resolve contradictions in reported pharmacological data for piperazine derivatives?
- Case Study : If conflicting IC₅₀ values exist for similar compounds:
Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
Validate using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .
Analyze batch-specific purity (e.g., trace solvent residues affecting activity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Modification Strategies :
- Vary hexyl chain length (C4–C8) to balance lipophilicity and solubility.
- Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to modulate receptor affinity .
- Screening : Use molecular docking (AutoDock Vina) against target receptors (e.g., 5-HT₂A PDB: 6WGT) to predict binding modes .
Q. What are the recommended protocols for toxicological profiling of this compound?
- In Vitro : Ames test (bacterial reverse mutation) and micronucleus assay in HepG2 cells .
- In Vivo : Acute toxicity in rodents (OECD 423 guidelines; dose range 50–300 mg/kg) .
- Safety Data : Refer to SDS for handling precautions (e.g., PPE, ventilation) due to skin/eye irritation risks .
Q. How can metabolic stability and metabolite identification be studied for this compound?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (Q-TOF) and MS/MS fragmentation to detect hydroxylation or N-dealkylation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
